Cholic Acid Acyl Glucuronide
Description
Overview of Bile Acid Conjugation Pathways
Before secretion into bile, primary bile acids, cholic acid and chenodeoxycholic acid, undergo conjugation in the liver. elsevier.esthemedicalbiochemistrypage.org This process modifies their chemical structure, increasing their water solubility and reducing their potential toxicity. elsevier.esvapourtec.com The two principal pathways for bile acid conjugation are amidation and glucuronidation. elsevier.esmdpi.com
Amidation: The most common conjugation pathway involves the attachment of an amino acid, either glycine (B1666218) or taurine (B1682933), to the carboxyl group of the bile acid's side chain. elsevier.esnumberanalytics.com This reaction is a two-step process catalyzed by two key enzymes:
Bile acid-CoA synthetase (BACS): This enzyme, encoded by the SLC27A5 gene, activates the bile acid by forming a thioester bond with coenzyme A (CoA). themedicalbiochemistrypage.org
Bile acid-CoA:amino acid N-acyltransferase (BAAT): This enzyme then transfers the activated bile acid-CoA to either glycine or taurine, forming glyco- and tauro-conjugated bile acids, respectively. elsevier.esthemedicalbiochemistrypage.orgnih.gov
In humans, the ratio of glycine to taurine conjugates is typically around 3:1. elsevier.es
Glucuronidation: This is a significant phase II metabolic pathway that involves the conjugation of glucuronic acid to the bile acid molecule. mdpi.commdpi.com This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). mdpi.comfrontiersin.org Glucuronidation can occur at different positions on the bile acid's steroid nucleus (ether glucuronides) or at the C24-carboxyl group of the side chain (acyl glucuronides). mdpi.com
Significance of Glucuronidation in Bile Acid Metabolism
Glucuronidation is a crucial detoxification pathway, particularly under conditions of cholestasis, where bile flow is impaired, leading to an accumulation of potentially toxic bile acids in the liver. vapourtec.comnih.govnih.gov The addition of the highly hydrophilic glucuronic acid moiety to bile acids has several important consequences:
Increased Hydrophilicity: Glucuronidation significantly increases the water solubility of bile acids. mdpi.com
Enhanced Excretion: The resulting glucuronide conjugates are more readily excreted from the body, primarily via the urine. vapourtec.commdpi.commdpi.com This provides an alternative elimination route when biliary excretion is compromised.
Reduced Toxicity: Glucuronidated bile acids are generally less cytotoxic than their unconjugated parent compounds. vapourtec.comnih.gov
In healthy individuals, bile acid glucuronides constitute about 10% of the total serum bile acid pool and account for 12-36% of the total bile acids excreted in the urine daily. mdpi.com The UGT enzyme superfamily, particularly isoforms from the UGT1A and UGT2B families (e.g., UGT1A3, UGT1A4, UGT2B4, and UGT2B7), are responsible for catalyzing these reactions in the liver. mdpi.comnih.gov
Contextualizing Cholic Acid Acyl Glucuronide within Bile Acid Conjugates
This compound is a specific metabolite formed through the glucuronidation pathway. It is created when a glucuronic acid molecule is attached to the C24-carboxyl group of cholic acid, forming an acyl-glucuronide linkage. mdpi.comchemicalbook.com This compound is also referred to as cholic acid 24-O-(beta-D-glucuronide). chemicalbook.com
While glucuronidation is a vital process, acyl glucuronides of bile acids, including this compound, are typically found in low concentrations in human serum. mdpi.com This is thought to be due to several factors:
Preferential Amidation: The C24-carboxyl group of bile acids is the primary site for conjugation with glycine and taurine. This highly efficient amidation process likely outcompetes acyl glucuronidation. mdpi.com
Enzymatic Specificity: While several UGTs can glucuronidate bile acids, studies on rat liver microsomes indicated that the formation of the 24-glucuronide of cholic acid was barely detectable compared to other, more lipophilic bile acids. chromsoc.jp
Chemical Instability: Acyl glucuronides can be unstable at physiological pH, which may lead to an underestimation of their actual concentrations in biological samples. mdpi.comnih.gov
Despite its low abundance under normal physiological conditions, the formation of this compound represents an important metabolic pathway for the detoxification and elimination of cholic acid.
Data Tables
Table 1: Key Enzymes in Bile Acid Conjugation
| Conjugation Pathway | Enzyme Name | Gene | Function |
|---|---|---|---|
| Amidation | Bile acid-CoA synthetase (BACS) | SLC27A5 | Activates bile acid by forming a CoA thioester. themedicalbiochemistrypage.org |
| Bile acid-CoA:amino acid N-acyltransferase (BAAT) | BAAT | Transfers activated bile acid to glycine or taurine. themedicalbiochemistrypage.orgnih.gov |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UGT1A, UGT2B | Catalyzes the transfer of glucuronic acid to bile acids. mdpi.commdpi.com |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 208038-30-6 | chemicalbook.com |
| Molecular Formula | C30H48O11 | chemicalbook.com |
| Molecular Weight | 584.7 g/mol | chemicalbook.comnih.gov |
| Physical Form | Solid | chemicalbook.comnih.gov |
| Color | White to Off-White | chemicalbook.com |
| Predicted Density | 1.38±0.1 g/cm3 | chemicalbook.com |
| Predicted Boiling Point | 758.8±60.0 °C | chemicalbook.com |
| Solubility | Slightly soluble in Methanol (B129727) and Water | chemicalbook.com |
Table 3: Compound Names Mentioned in this Article
| Compound Name | Abbreviation |
|---|---|
| Cholic Acid | CA |
| Chenodeoxycholic Acid | CDCA |
| Deoxycholic Acid | DCA |
| Glycocholic Acid | GCA |
| Hyocholic Acid | HCA |
| Hyodeoxycholic Acid | HDCA |
| Lithocholic Acid | LCA |
| Taurocholic Acid | TCA |
| Ursodeoxycholic Acid | UDCA |
| This compound | CA-24G |
Structure
3D Structure
Properties
CAS No. |
208038-30-6 |
|---|---|
Molecular Formula |
C30H48O11 |
Molecular Weight |
584.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H48O11/c1-13(4-7-21(34)40-28-25(37)23(35)24(36)26(41-28)27(38)39)16-5-6-17-22-18(12-20(33)30(16,17)3)29(2)9-8-15(31)10-14(29)11-19(22)32/h13-20,22-26,28,31-33,35-37H,4-12H2,1-3H3,(H,38,39)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24+,25-,26+,28-,29+,30-/m1/s1 |
InChI Key |
AIUGVBWFKAVAIZ-SXYQVCRBSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C |
Origin of Product |
United States |
Enzymatic Biosynthesis of Cholic Acid Acyl Glucuronide
Uridine (B1682114) 5′-Diphospho-Glucuronosyltransferase (UGT) Isoforms Catalyzing Acyl Glucuronidation of Bile Acids
The glucuronidation of bile acids, including the formation of cholic acid acyl glucuronide, is carried out by specific isoforms of the UGT enzyme family. mdpi.com This enzymatic reaction involves the transfer of a glucuronic acid moiety from the cofactor uridine 5'-diphosphoglucuronic acid (UDPGA) to the carboxyl group of cholic acid, forming an acyl glucuronide. mdpi.com This conjugation increases the water solubility of the bile acid, facilitating its excretion. researchgate.net
Specific UGT Isoform Characterization for this compound Formation
Research has identified several UGT isoforms that play a role in bile acid glucuronidation. Within the liver, the UGT1A and UGT2B families are primarily responsible for this process. mdpi.com Specifically, UGT1A3 has been identified as a key enzyme in the formation of 24-acyl glucuronides of various bile acids, including cholic acid. researchgate.net While other isoforms like UGT1A4, UGT2B4, and UGT2B7 are also involved in bile acid glucuronidation, UGT1A3 demonstrates significant activity towards the formation of acyl glucuronides. mdpi.comresearchgate.net Studies using human liver microsomes and recombinant UGT enzymes have confirmed the role of UGT1A3 in catalyzing the formation of cholic acid-24-glucuronide. researchgate.net
Substrate Specificity of UGTs Towards Bile Acids and Cholic Acid for Acyl Glucuronidation
The substrate specificity of UGT enzymes for bile acids is a critical determinant of the metabolic fate of these endogenous compounds. UGT1A3 exhibits a notable preference for the C-24 carboxyl group of bile acids, leading to the formation of acyl glucuronides. researchgate.net While it can conjugate a range of bile acids, its activity towards cholic acid is a key part of its function. researchgate.net In contrast, other UGT isoforms show different specificities. For instance, UGT2B7 is more involved in the formation of ether glucuronides at the 3- and 6-hydroxyl positions of the bile acid steroid nucleus. mdpi.com The structure of the bile acid itself also influences the rate of glucuronidation. For example, more lipophilic bile acids, such as lithocholic acid, are often more readily glucuronidated at the acyl position compared to the more water-soluble tri-hydroxylated cholic acid. nih.gov
Cofactor Requirements for Bile Acid Acyl Glucuronide Formation
The enzymatic formation of this compound is strictly dependent on the presence of the high-energy sugar donor, uridine 5'-diphosphoglucuronic acid (UDPGA) . mdpi.com UDPGA provides the glucuronic acid moiety that is transferred to the cholic acid molecule. mdpi.com This reaction is catalyzed by UGTs, which are located in the endoplasmic reticulum. thermofisher.com The synthesis of UDPGA itself is an important prerequisite and is formed from UDP-glucose by the enzyme UDP-glucose dehydrogenase. xenotech.com The availability of UDPGA can be a rate-limiting factor in the glucuronidation process. physiology.org
Cellular and Subcellular Localization of Acyl Glucuronidation Enzymes in Bile Acid Pathways
The enzymes responsible for cholic acid acyl glucuronidation, primarily UGT1A3, are integral membrane proteins located in the endoplasmic reticulum (ER) of cells. thermofisher.comoup.com This localization is crucial as it positions the enzymes to metabolize both endogenous compounds like bile acids and exogenous substances. The liver is the principal site for bile acid synthesis and metabolism, and consequently, hepatic cells (hepatocytes) have high concentrations of these UGT enzymes. mdpi.comphysiology.org Within the hepatocyte, the ER provides the necessary environment for the glucuronidation reaction to occur, facilitating the detoxification of bile acids before their excretion. nih.gov While the liver is the main location, UGT enzymes are also found in other tissues such as the kidney and the gastrointestinal tract, where they contribute to local and systemic detoxification processes. physiology.orgresearchgate.net
Kinetic Characterization of this compound Formation
The kinetics of this compound formation have been investigated to understand the efficiency and capacity of this metabolic pathway. Studies using human liver microsomes and recombinant UGT1A3 have determined key kinetic parameters. For the formation of chenodeoxycholic acid-24-glucuronide, a similar acyl glucuronide, the Michaelis-Menten constant (Km) values were found to be in the range of 10.6 to 18.6 µM, indicating a relatively high affinity of the enzyme for the bile acid substrate. researchgate.net Although specific kinetic data for cholic acid can vary, the glucuronidation rate is influenced by the structure of the bile acid. nih.gov For instance, the rate of acyl glucuronidation has been observed to decrease with an increasing number of hydroxyl groups on the steroid nucleus, suggesting that the more hydrophilic cholic acid may be glucuronidated at a slower rate than more hydrophobic bile acids. nih.gov Furthermore, the reaction can be subject to substrate inhibition at high concentrations of the bile acid. nih.gov
| Parameter | Value | Enzyme Source | Substrate | Reference |
| Km | 10.6 µM | Human Liver Microsomes | Chenodeoxycholic Acid | researchgate.net |
| Km | 18.6 µM | Recombinant UGT1A3 | Chenodeoxycholic Acid | researchgate.net |
Table 1: Kinetic Parameters for Bile Acid Acyl Glucuronidation
Metabolic Transformations and Disposition of Cholic Acid Acyl Glucuronide
Acyl Migration of Cholic Acid Acyl Glucuronide: Mechanistic Pathways and Isomer Formation
Acyl glucuronides, including this compound, are known to be reactive metabolites that can undergo intramolecular rearrangement. researchgate.net This process, known as acyl migration, involves the transfer of the cholic acid (aglycone) from its initial C-1 position on the glucuronic acid ring to other positions, namely C-2, C-3, and C-4. researchgate.netcurrentseparations.com This migration leads to the formation of positional isomers of the original 1-O-acyl-β-d-glucuronide. currentseparations.comnih.gov
The underlying mechanism of acyl migration is thought to be promoted by pH conditions, particularly alkaline environments, which facilitate the release of a proton from the hydroxyl groups on the glucuronic acid moiety. scite.airesearchgate.net This intramolecular rearrangement is entropically favored and can occur non-enzymatically under physiological conditions. nih.govnih.gov The resulting isomers (2-, 3-, and 4-O-acylglucuronides) are structurally different from the parent compound. scite.ai
A key distinction of these isomers is their resistance to hydrolysis by β-glucuronidase, an enzyme that specifically cleaves the 1-O-acyl linkage. nih.govscite.ai The formation of these isomers is significant as they are also reactive and can covalently bind to proteins, potentially contributing to toxicity. researchgate.netcurrentseparations.com The rate of acyl migration can vary depending on the specific structure of the acyl glucuronide. researchgate.net
Table 1: Key Reactions of Acyl Glucuronides
| Reaction | Description | Key Features |
| Acyl Migration | Intramolecular transfer of the aglycone (cholic acid) from the C-1 to the C-2, C-3, or C-4 positions of the glucuronic acid ring. researchgate.netcurrentseparations.com | Forms positional isomers. scite.ai Isomers are resistant to β-glucuronidase. nih.govscite.ai |
| Hydrolysis | Cleavage of the ester bond, releasing the parent cholic acid (aglycone) and glucuronic acid. nih.gov | Can be enzymatic (e.g., by esterases or β-glucuronidase for the 1-O-isomer) or non-enzymatic. researchgate.netcovachem.com |
| Covalent Binding | Intermolecular reaction with nucleophilic sites on proteins. researchgate.net | Can be initiated by both the parent acyl glucuronide and its isomers. researchgate.net |
Hydrolytic Cleavage of this compound and Its Aglycone Regeneration
In addition to acyl migration, this compound can undergo hydrolytic cleavage, a process that breaks the ester linkage and regenerates the original cholic acid (the aglycone) and glucuronic acid. nih.gov This degradation can occur through both non-enzymatic and enzymatic pathways. researchgate.netresearchgate.net The stability of acyl glucuronides and the rate of hydrolysis are influenced by factors such as pH and the specific chemical structure of the molecule. researchgate.netscite.ai
Enzymatic hydrolysis is a significant pathway for the cleavage of the 1-O-acyl isomer. nih.gov Esterases and β-glucuronidase are enzymes capable of catalyzing this reaction. researchgate.netcovachem.com β-glucuronidase, in particular, is specific for the 1-O-acyl-β-d-glucuronide form and is often used in vitro to identify this specific isomer. currentseparations.comscite.ai The regeneration of the parent cholic acid through hydrolysis is a critical step in the enterohepatic recirculation of bile acids, allowing the reabsorbed aglycone to re-enter hepatic circulation. nih.gov
Cellular and Transporter-Mediated Efflux of this compound
The disposition of this compound is heavily reliant on cellular transport proteins that mediate its efflux from cells, particularly hepatocytes. frontiersin.org These transporters are crucial for moving the hydrophilic glucuronide conjugate across cell membranes and into bile or the systemic circulation for eventual elimination. mdpi.comnih.gov
Role of Multidrug Resistance-Associated Proteins (MRPs) in Transport
Multidrug Resistance-Associated Proteins (MRPs), a family of ATP-binding cassette (ABC) transporters, play a significant role in the efflux of this compound. frontiersin.org Specifically, MRP2 (ABCC2) and MRP3 (ABCC3) are key transporters for glucuronide conjugates. frontiersin.orghelsinki.fi
MRP2 is primarily located on the apical (canalicular) membrane of hepatocytes and mediates the excretion of glucuronides into the bile. frontiersin.orgnih.gov
MRP3 is found on the basolateral membrane of hepatocytes and facilitates the transport of glucuronides back into the sinusoidal blood. mdpi.comsolvobiotech.com This transporter is particularly important under cholestatic conditions when biliary excretion via MRP2 is impaired. solvobiotech.com
Studies have shown that various glucuronide conjugates are substrates for these transporters. nih.govcapes.gov.br For example, diclofenac (B195802) acyl glucuronide has been identified as a substrate for both MRP2 and MRP3. capes.gov.brpsu.edu MRPs are generally considered low-affinity, high-capacity transporters for many glucuronides. helsinki.fi
Organic Anion Transporters (OATs) in this compound Disposition
Organic Anion Transporters (OATs), part of the SLC22A superfamily, are another group of transporters involved in the disposition of organic anions, including glucuronide conjugates. nih.govresearchgate.net OATs are expressed in various tissues, including the liver and kidneys, and are located on the basolateral membrane of cells, mediating the uptake of substrates from the blood. nih.govmdpi.com
While OATs primarily handle small, hydrophilic organic anions, some members have been shown to transport glucuronide conjugates. nih.gov For instance, diclofenac acyl glucuronide is a substrate for OAT1, OAT2, OAT3, and OAT4. capes.gov.brpsu.edu OAT2 is expressed in the liver and kidney and is considered an important determinant in drug disposition. mdpi.com The involvement of specific OATs in the transport of this compound itself requires further specific investigation, but their known role in transporting similar acyl glucuronides suggests a potential contribution to its hepatic and renal handling. capes.gov.br
Table 2: Major Transporters Involved in Acyl Glucuronide Disposition
| Transporter Family | Specific Transporter(s) | Cellular Location (Hepatocyte) | Primary Function |
| MRP (ABCC) | MRP2 (ABCC2) | Apical (Canalicular) Membrane | Efflux into bile. frontiersin.orgnih.gov |
| MRP3 (ABCC3) | Basolateral Membrane | Efflux into blood. mdpi.comsolvobiotech.com | |
| MRP4 (ABCC4) | Basolateral Membrane | Efflux into blood. nih.gov | |
| OAT (SLC22A) | OAT1, OAT2, OAT3 | Basolateral Membrane | Uptake from blood. nih.govmdpi.com |
| OATP (SLCO) | OATP1B1, OATP1B3, OATP2B1 | Basolateral Membrane | Uptake from blood. frontiersin.orgnih.gov |
| BCRP (ABCG2) | BCRP | Apical (Canalicular) Membrane | Efflux into bile. frontiersin.orgnih.gov |
Enterohepatic Recirculation Aspects of Bile Acid Glucuronides
Enterohepatic recirculation is a crucial physiological process for the conservation of bile acids within the body. elifesciences.orgwikipedia.org This process involves the secretion of bile acids from the liver into the bile, their passage into the intestine, subsequent reabsorption, and return to the liver via the portal circulation. elifesciences.orgresearchgate.net Glucuronidation plays a significant role in this cycle. mdpi.com
Bile acid glucuronides, such as this compound, are formed in the liver and excreted into the bile, a process facilitated by transporters like MRP2. mdpi.comnih.gov Once in the intestine, these glucuronides can be hydrolyzed by bacterial β-glucuronidases, which cleave the glucuronic acid moiety and release the parent bile acid. nih.govelifesciences.org The regenerated, less hydrophilic bile acid can then be reabsorbed from the intestine back into the portal blood and returned to the liver. researchgate.net This deconjugation and reabsorption process is a key feature of the enterohepatic circulation of compounds that undergo glucuronidation. elifesciences.org
A portion of the bile acid glucuronides may also be transported from the liver into the systemic circulation via basolateral transporters like MRP3, leading to their eventual excretion in the urine. mdpi.com The efficiency of the enterohepatic circulation is high, with a large percentage of the bile acid pool being recycled multiple times daily. abdominalkey.com This recycling mechanism ensures a continuous supply of bile acids for their digestive functions while minimizing their fecal loss. abdominalkey.com
Analytical Research Methodologies for Cholic Acid Acyl Glucuronide
Chromatographic Separation Techniques for Cholic Acid Acyl Glucuronide and Its Isomers
Chromatographic methods are fundamental for separating this compound from a complex biological matrix and distinguishing it from its isomers.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of bile acids and their conjugates, including glucuronides. chromsoc.jpfrontiersin.org Reversed-phase HPLC, often utilizing C18 columns, is commonly employed for the separation of glucuronide metabolites. scispace.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like ammonium (B1175870) acetate, often with the pH adjusted to be slightly acidic (pH 2.5-6) using formic or acetic acid to ensure the compound is in a suitable ionic state for separation. scispace.comchromsoc.jp
Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently necessary for the complete separation of acyl glucuronide isomers. currentseparations.comresearchgate.net This is because isomers of this compound can have very similar retention times, making their separation challenging. scispace.com The development of a standardized HPLC method often involves using a single stationary phase while varying the percentage of the organic modifier in the mobile phase to resolve the isomers of interest. researchgate.net
For instance, a method for the separatory determination of bile acid glucuronides in human bile involved ion-exchange chromatography on a lipophilic gel, piperidinohydroxypropyl Sephadex LH-20, to separate unconjugated, glucuronide, and sulfate (B86663) fractions before further analysis. jst.go.jp
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification and Structural Elucidation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the predominant method for the analysis of bile acids and their derivatives due to its high sensitivity, specificity, and low detection limits. chromsoc.jpfrontiersin.org This technique is particularly well-suited for the wide variety of bile acid conjugates, including glucuronides and sulfates. chromsoc.jp
In LC-MS/MS analysis of this compound, the compound is first separated by liquid chromatography and then ionized, typically using electrospray ionization (ESI), before entering the mass spectrometer. chromsoc.jpchromsoc.jp The mass spectrometer then isolates the parent ion of the this compound and fragments it, and the resulting fragment ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and allows for accurate quantification even in complex biological matrices like plasma, urine, and liver tissue. acs.orgmdpi.com
The development of a robust LC-MS/MS method involves the optimization of several parameters, including the selection of precursor and product ions, collision energy, and chromatographic conditions to ensure the separation of isomers. currentseparations.comacs.org For example, a method for the simultaneous determination of 24-glucuronide bile acid in human urine has been developed using liquid chromatography-electrospray ionization-mass spectrometry. frontiersin.org Validated LC-MS/MS methods for bile acids can achieve lower limits of quantification (LLOQ) in the low nanomolar range. mdpi.com
Table 1: Example LC-MS/MS Method Parameters for Bile Acid Glucuronide Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Chromatography System | Alliance 2690 HPLC | nih.gov |
| Mass Spectrometer | API4000 | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | chromsoc.jpchromsoc.jp |
| Mobile Phase | Acetonitrile and 10 mM Ammonium Acetate Buffer | currentseparations.comresearchgate.net |
| Elution | Gradient | currentseparations.com |
| Quantification | Multiple Reaction Monitoring (MRM) | mdpi.com |
Spectroscopic Characterization of this compound
Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound and for studying its degradation pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Degradation Pathway Delineation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the degradation pathways of acyl glucuronides. nih.govacs.org Acyl glucuronides are known to be unstable, undergoing both hydrolysis to the parent acid and intramolecular acyl migration to form positional isomers. currentseparations.comresearchgate.net
¹H NMR spectroscopy can be used to monitor the degradation kinetics of acyl glucuronides by observing the disappearance of the anomeric proton signal of the 1-O-acyl glucuronide. nih.govacs.org This method allows for the determination of the half-life of the compound under physiological conditions. nih.gov Furthermore, NMR can distinguish between the two primary degradation pathways: acyl migration and hydrolysis. The ¹H NMR resonances of the acyl migrated products are distinct from those of the hydrolysis product (the parent cholic acid). nih.govacs.org This technique has been successfully used to rank the reactivity and determine the decomposition routes of various acyl glucuronides. nih.gov Sufficient quantities of acyl glucuronides for NMR characterization can often be generated from in vitro systems like liver microsomal preparations. nih.govacs.org
Electrospray Ionization Mass Spectrometry (ESI/MS) for Adduct Characterization
Electrospray Ionization Mass Spectrometry (ESI/MS) is highly effective for the characterization of adducts formed by reactive acyl glucuronide metabolites. researchgate.net Acyl glucuronides can covalently bind to proteins, a process implicated in potential toxicity. researchgate.net ESI/MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), can identify the specific sites of protein modification. nih.gov
The analysis of protein adducts typically involves the enzymatic digestion of the adducted protein (e.g., human serum albumin) into smaller peptides, which are then analyzed by LC-MS/MS. nih.gov By searching for specific mass shifts corresponding to the addition of the acyl glucuronide or its fragments, the modified amino acid residues (often lysine) can be identified. nih.gov This approach provides a rapid in vitro method to evaluate the reactivity of acyl glucuronides and their potential to form protein adducts. researchgate.net For instance, ESI-MS has been used to study the relative acidity of bile acids and their conjugates. sciencepublishinggroup.com
Strategies for Ensuring Stability of this compound in Biological Matrices for Accurate Measurement
The inherent instability of acyl glucuronides at physiological pH presents a significant challenge for their accurate measurement in biological samples. currentseparations.comresearchgate.net These compounds can undergo hydrolysis back to the parent drug and intramolecular acyl migration, leading to an underestimation of the acyl glucuronide concentration and an overestimation of the parent compound. nih.govnih.gov Therefore, specific strategies must be implemented during sample collection, storage, and analysis to minimize degradation.
Several key factors influence the stability of acyl glucuronides, including pH, temperature, and the biological matrix itself. researchgate.netnih.gov To ensure stability, the following measures are often taken:
pH Adjustment: Acidification of the biological sample is a common strategy to stabilize acyl glucuronides. scispace.comnih.gov Lowering the pH to around 3-4 significantly reduces the rates of both hydrolysis and acyl migration. psu.edu For example, adding acetic acid to plasma samples immediately after collection can help preserve the integrity of the acyl glucuronide. nih.gov
Low Temperature Storage: Storing samples at low temperatures (e.g., -20°C or -80°C) is crucial to slow down degradation reactions. scispace.compsu.edu Studies have shown that acyl glucuronides are more stable at 4°C for extended periods. mdpi.comnih.gov
Use of Anticoagulants: The choice of anticoagulant for plasma collection can also impact stability. Citrate has been shown to be effective in some studies. nih.gov
Rapid Analysis: Whenever possible, biological samples should be processed and analyzed promptly after collection to minimize the time for potential degradation. psu.edu
Optimization of Analytical Procedures: The analytical method itself should be optimized to prevent back-conversion. For example, the choice of solvent used for sample extraction and reconstitution can influence stability, with some organic solvents like methanol (B129727) potentially promoting back-conversion. nih.gov
Table 2: Strategies for Stabilizing this compound
| Strategy | Method | Rationale | Reference |
|---|---|---|---|
| pH Control | Acidification of sample to pH 3-4 | Reduces hydrolysis and acyl migration | nih.govpsu.edu |
| Temperature Control | Storage at 4°C, -20°C, or -80°C | Slows degradation kinetics | scispace.commdpi.comnih.gov |
| Prompt Analysis | Immediate processing and analysis | Minimizes time for degradation | psu.edu |
| Method Optimization | Avoidance of certain organic solvents (e.g., methanol) | Prevents analyte back-conversion | nih.gov |
By implementing these strategies, researchers can ensure the accurate and reliable quantification of this compound in biological matrices, which is essential for understanding its role in health and disease.
Biochemical Reactivity and Molecular Interactions of Cholic Acid Acyl Glucuronide
Covalent Adduct Formation with Endogenous Macromolecules
The electrophilic nature of the ester linkage in acyl glucuronides, including cholic acid acyl glucuronide, makes them susceptible to nucleophilic attack by endogenous macromolecules such as proteins. chromsoc.jpacs.orgchromsoc.jp This can result in the formation of stable, covalently bound adducts, a process that has been suggested to potentially lead to hypersensitivity reactions. chromsoc.jpcapes.gov.brnih.gov
Mechanisms of Acyl Glucuronide-Protein Adduction (Transacylation and Glycation)
The covalent binding of acyl glucuronides to proteins is proposed to occur through two primary mechanisms: transacylation and glycation. psu.edumdpi.com
Transacylation involves the direct nucleophilic displacement of the glucuronic acid moiety from the 1-O-β-acyl glucuronide by a nucleophilic residue on a protein, such as a lysine (B10760008) or cysteine residue. psu.edu This results in the formation of a direct amide or thioester bond between the cholic acid molecule and the protein.
Glycation is a more complex, indirect mechanism that is initiated by the intramolecular rearrangement of the acyl group from the C-1 hydroxyl group of the glucuronic acid to other positions on the sugar ring (C-2, C-3, or C-4). psu.edumdpi.com This process, known as acyl migration, can lead to the opening of the glucuronic acid ring to expose a reactive aldehyde group. psu.edu This aldehyde can then react with a primary amine on a protein (such as the ε-amino group of a lysine residue) to form a Schiff base, which can then undergo an Amadori rearrangement to form a stable ketoamine adduct.
Identification of Protein Targets for this compound Covalent Binding
While the formation of protein adducts by various acyl glucuronides is well-documented, specific protein targets for this compound are not extensively characterized in the available literature. However, studies on other reactive metabolites of cholic acid provide some insight into its potential targets. For instance, the acyl-adenylate intermediate of cholic acid has been shown to covalently bind to specific lysine residues (Lys-1, Lys-33, Lys-97, and Lys-116) on peptides. escholarship.org It is plausible that this compound could target similar nucleophilic residues on proteins. General studies on acyl glucuronides have identified serum albumin as a common target for covalent adduction. acs.org
Impact of Acyl Migration on this compound Reactivity and Protein Adduction
Acyl migration is a critical factor influencing the reactivity of acyl glucuronides and their potential to form protein adducts. researchgate.netmdpi.comresearchgate.net The migration of the cholic acid acyl group from the anomeric C-1 position to the C-2, C-3, or C-4 hydroxyl groups of the glucuronic acid moiety is a key step preceding glycation. psu.edumdpi.com The rate of acyl migration is often faster than the rate of hydrolysis and is considered a primary determinant of the chemical lability of acyl glucuronides. mdpi.com A higher rate of acyl migration can lead to an increased formation of the reactive aldehyde intermediate, thereby enhancing the potential for protein glycation. psu.edu For some xenobiotic acyl glucuronides, a correlation has been observed between their half-lives in buffer (which is influenced by acyl migration) and their potential for toxicity. researchgate.net
In Vitro Models for Assessing this compound Reactivity
A variety of in vitro models have been developed to assess the reactivity of acyl glucuronides, which are applicable to the study of this compound. jst.go.jpspringernature.comnih.govresearchgate.net These models are crucial for understanding the potential for bioactivation and covalent binding in a controlled environment.
A common approach involves the biosynthesis of the acyl glucuronide using human liver microsomes fortified with the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). jst.go.jpspringernature.com The reactivity of the formed this compound can then be assessed in several ways:
Stability in Buffer: The degradation of the 1-O-β isomer in a physiological buffer (e.g., phosphate (B84403) buffer at pH 7.4) is monitored over time using methods like LC-MS/MS. The half-life of the parent acyl glucuronide is used as an index of its reactivity. jst.go.jpspringernature.com
Covalent Binding to Protein: The biosynthesized this compound can be incubated with a model protein, such as human serum albumin (HSA). springernature.com After incubation, the protein is isolated, and the extent of covalent binding is determined, often by alkaline hydrolysis to release the bound cholic acid for quantification. springernature.com
Trapping Studies: Reactive intermediates can be "trapped" using nucleophilic reagents like glutathione (B108866) or methoxylamine. nih.gov The formation of glutathione thioester adducts can provide evidence for the transacylation potential of this compound. psu.edu
It is noteworthy that studies with rat liver microsomes have indicated that cholic acid is not extensively metabolized into its acyl glucuronide, suggesting that its rate of formation may be low compared to other bile acids like the more lipophilic lithocholic acid. nih.gov
Table 1: In Vitro Systems for Assessing Acyl Glucuronide Reactivity
| In Vitro System | Description | Endpoint Measured | Relevance for this compound |
| Human Liver Microsomes | Subcellular fraction containing UDP-glucuronosyltransferases (UGTs). | Formation rate of this compound. | Assesses the enzymatic formation of the metabolite. |
| Incubation in Buffer (pH 7.4) | The synthesized acyl glucuronide is incubated in a physiological buffer. | Half-life, rate of acyl migration and hydrolysis. | Determines the chemical stability and intrinsic reactivity. |
| Incubation with Human Serum Albumin (HSA) | The acyl glucuronide is incubated with a major plasma protein. | Extent of covalent binding to the protein. | Models the potential for protein adduction in circulation. |
| Incubation with Trapping Agents | The acyl glucuronide is incubated with nucleophiles like glutathione. | Formation of specific adducts (e.g., glutathione thioesters). | Identifies and characterizes reactive intermediates. |
Theoretical Modeling and In Silico Approaches for Predicting this compound Reactivity
In silico and theoretical modeling approaches are increasingly being used to predict the reactivity of acyl glucuronides, which can be applied to this compound to circumvent the need for extensive experimental studies. nih.govrsc.orgresearchgate.net These computational methods aim to correlate structural features of the molecule with its chemical reactivity.
For other acyl glucuronides, quantitative structure-property relationship (QSPR) models have been developed. rsc.org These models can use various molecular descriptors, such as the predicted ¹³C NMR chemical shift of the carbonyl carbon and steric descriptors, to predict the degradation half-life of the acyl glucuronide. nih.gov Density functional theory (DFT) has also been employed to model the transacylation reaction and calculate the activation energy, which can then be correlated with the degradation rate of the 1-β anomer. rsc.org
While specific in silico models exclusively for this compound are not widely reported, the general principles and methodologies developed for other carboxylic acid-containing compounds could be adapted. nih.govrsc.org Such models could provide a rapid, early-stage assessment of the potential reactivity of this compound. researchgate.netnih.gov
Mechanistic Roles of Cholic Acid Acyl Glucuronide in Bile Acid Homeostasis and Cellular Response
Regulatory Mechanisms of Bile Acid Glucuronidation Enzymes
The enzymatic conjugation of cholic acid to its acyl glucuronide is catalyzed by members of the UDP-glucuronosyltransferase (UGT) superfamily. nih.gov The expression and activity of these enzymes are tightly regulated by a complex interplay of nuclear receptors, which act as sensors for bile acids and other lipid molecules, as well as by the substrates themselves.
Nuclear Receptor Modulation of UGT Expression (e.g., PPARα, FXR, PXR)
A group of ligand-activated transcription factors, including Peroxisome Proliferator-Activated Receptor Alpha (PPARα), Farnesoid X Receptor (FXR), and Pregnane X Receptor (PXR), are central to controlling the expression of genes involved in bile acid homeostasis, including UGTs. nih.govmdpi.com These nuclear receptors modulate the transcription of specific UGT isoforms, thereby influencing the rate of cholic acid glucuronidation.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα): PPARα is highly expressed in the liver and plays a significant role in regulating lipid metabolism and bile acid detoxification. nih.govresearchgate.net Activation of PPARα has been shown to induce the expression of several UGT enzymes involved in bile acid glucuronidation, including UGT1A3, UGT1A4, UGT2B4, and UGT2B7. nih.govbiologists.com For instance, treatment with PPARα agonists like fenofibrate (B1672516) leads to increased serum levels of bile acid glucuronides, highlighting the receptor's role in promoting this detoxification pathway. nih.govnih.gov PPARα directly activates these UGT genes, which enhances the production and subsequent urinary excretion of glucuronide conjugates, contributing to the detoxification of the bile acid pool. mdpi.comnih.govnih.gov
Farnesoid X Receptor (FXR): FXR is considered a master regulator of bile acid homeostasis, sensing elevated bile acid levels and orchestrating a response to control their synthesis and transport. nih.govsigmaaldrich.com Bile acids are the natural ligands for FXR, with chenodeoxycholic acid (CDCA) being a potent activator. researchgate.net FXR activation modulates UGT expression in an isoform-specific manner. nih.gov It has been shown to induce the expression of UGT2B4, an enzyme that glucuronidates certain bile acids. nih.govsigmaaldrich.comnih.gov Furthermore, FXR is involved in the transcriptional regulation of UGT1A3, an enzyme that conjugates CDCA at its carboxyl group. researchgate.netunmc.edu This creates a feedback loop where the bile acid substrate induces the expression of its own metabolizing enzyme. unmc.edu Conversely, FXR activation has been reported to repress the expression of UGT2B7 in some contexts. abdominalkey.com
Pregnane X Receptor (PXR): PXR functions as a sensor for a wide range of xenobiotics and endogenous compounds, including the toxic secondary bile acid, lithocholic acid (LCA). nih.govplos.org Upon activation, PXR upregulates a suite of detoxification genes, including Phase I (e.g., CYP3A) and Phase II enzymes like UGTs, as well as transporters. nih.govplos.orgimrpress.com This coordinated response facilitates the hydroxylation, conjugation, and subsequent elimination of toxic bile acids. plos.orgresearchgate.net By inducing UGT expression, PXR plays a crucial role in the detoxification of bile acids, thereby protecting the liver from their harmful effects. plos.orgnih.gov
| Nuclear Receptor | Key Ligands | Target UGT Isoforms | Effect on UGT Expression | References |
|---|---|---|---|---|
| PPARα | Fibrates (e.g., Fenofibrate) | UGT1A3, UGT1A4, UGT2B4, UGT2B7 | Induction | nih.govbiologists.com |
| FXR | Bile Acids (e.g., CDCA) | UGT1A3, UGT2B4 | Induction | nih.govsigmaaldrich.comresearchgate.netnih.govunmc.edu |
| FXR | Bile Acids (e.g., LCA) | UGT2B7 | Repression | abdominalkey.comresearchgate.net |
| PXR | Xenobiotics, Lithocholic Acid (LCA) | Various UGTs (e.g., UGT1A1, UGT1A3) | Induction | nih.govplos.orgimrpress.com |
Substrate Inhibition and Regulation of Cholic Acid Acyl Glucuronide Formation
The process of bile acid glucuronidation is also regulated by the concentrations of the bile acids themselves. High concentrations of certain bile acids can lead to substrate inhibition of the UGT enzymes responsible for their conjugation. For example, studies have shown that the initial velocity of the glucuronidation of lithocholic acid (LCA) decreases as its concentration increases, indicating an inhibitory effect at high substrate levels. chromsoc.jp Similarly, taurolithocholic acid (TLCA), a conjugated form of LCA, has been identified as a potent inhibitor of several UGT isoforms, including UGT1A3 and UGT2B7, which are involved in bile acid metabolism. nih.gov
Furthermore, a feedback inhibition mechanism has been described where the product of the reaction can regulate the pathway. The acyl-glucuronide of chenodeoxycholic acid (CDCA), formed by UGT1A3, has been shown to act as an antagonist of FXR. researchgate.net This action would prevent FXR from being activated by CDCA, thereby downregulating the expression of FXR-target genes, potentially including the UGT enzymes themselves. This represents a sophisticated feedback loop where the product of detoxification can temper the signaling cascade that initiates it. unmc.eduresearchgate.net The glycine (B1666218) and taurine (B1682933) conjugates of CDCA have also been found to inhibit the formation of its acyl glucuronide, suggesting competition or allosteric regulation at the enzyme level. chromsoc.jp
Contribution to Bile Acid Detoxification Processes at a Cellular Level
The conjugation of cholic acid with glucuronic acid is a pivotal step in the detoxification of bile acids, particularly under conditions of cholestasis where bile acids accumulate within hepatocytes. This process renders bile acids less toxic and facilitates their removal from the cell and the body.
Mechanistic Alterations in Bile Acid Hydrophilicity and Excretion
Glucuronidation is a major Phase II metabolic reaction that converts hydrophobic compounds into more polar, water-soluble metabolites. nih.gov The attachment of a glucuronic acid moiety to the C-24 carboxyl group of cholic acid to form an acyl glucuronide significantly increases the molecule's hydrophilicity and introduces a negative charge. mdpi.complos.orgmdpi.com This change in physicochemical properties is critical for detoxification for two main reasons:
Reduced Cytotoxicity: The increased water solubility makes the glucuronidated bile acid less able to intercalate into and disrupt cellular membranes, thereby reducing the detergent-like toxicity of the parent compound. nih.govplos.org
Facilitated Excretion: The now more hydrophilic and charged this compound is a suitable substrate for specific efflux transporters located on the hepatocyte membrane. plos.org These transporters, which belong to the ATP-binding cassette (ABC) transporter family, actively pump the glucuronide conjugates out of the cell. Specifically, Multidrug Resistance-Associated Protein 2 (MRP2) mediates excretion into the bile canaliculi, while MRP3 and MRP4 facilitate efflux across the basolateral membrane into the sinusoidal blood for subsequent renal elimination in the urine. mdpi.combiologists.comnih.govresearchgate.net This rerouting of bile acids from the liver to the urine is an essential alternative elimination pathway when biliary excretion is impaired. plos.org
Cellular Adaptations in Response to Bile Acid Accumulation (Mechanistic insights, not disease progression)
When bile acids accumulate within hepatocytes, they can trigger cellular stress and lead to injury. nih.gov Cells have evolved adaptive responses to counteract this toxicity. The accumulation of hydrophobic bile acids can induce the generation of reactive oxygen species (ROS), cause mitochondrial dysfunction, and ultimately trigger cell death pathways like apoptosis and necrosis. nih.govnih.govwjgnet.com
In response to this stress, several cellular mechanisms are activated:
Autophagy: Cells can initiate autophagy, a process of self-digestion of damaged organelles, to clear dysfunctional components and mitigate injury caused by bile acid overload. nih.gov
Transporter Regulation: As a protective measure, cells adapt by altering the expression of bile acid transporters. The expression of uptake transporters on the sinusoidal membrane is often reduced to limit further entry of bile acids into the hepatocyte. imrpress.com Simultaneously, the expression of efflux transporters like MRP2, MRP3, and MRP4 is upregulated, promoting the removal of the toxic bile acids and their less harmful glucuronidated metabolites from the cell. biologists.comaopwiki.org
Induction of Detoxification Enzymes: As discussed in section 6.1.1, the activation of nuclear receptors like FXR and PXR by accumulating bile acids leads to the increased expression of detoxification enzymes, including the UGTs that produce this compound. abdominalkey.comnih.gov This represents a feed-forward mechanism where the toxic substrate induces its own detoxification. nih.govresearchgate.net
Comparative Biochemical Studies of this compound Formation Across Species
Significant species differences exist in the pathways of bile acid metabolism, including the extent of glucuronidation. nih.govunmc.edu These variations are due to differences in the expression, substrate specificity, and activity of the UGT enzyme families among species. researchgate.netniph.go.jp
In vitro studies using liver S9 fractions have shown that glucuronidation is a major bile acid metabolic pathway in dogs (10%-56%), but it is a relatively minor pathway in humans, chimpanzees, rats, and mice (<12%). nih.gov In humans and chimpanzees, sulfation is a more predominant conjugation pathway for bile acids. nih.gov Rodents, such as rats and mice, rely more heavily on hydroxylation as a detoxification mechanism. nih.gov
These differences are also reflected in the UGT gene families. For example, human UGT1A4 is a functional enzyme, whereas the corresponding genes in rats and mice (Ugt1a4) are pseudogenes, meaning they are non-functional. researchgate.netniph.go.jp Such genetic differences contribute directly to the observed variations in metabolic profiles. In general, the bile acid metabolism in chimpanzees and monkeys is most similar to that of humans, while the metabolism in rats and mice is the most dissimilar. nih.govresearchgate.net These discrepancies are critical considerations when extrapolating findings from animal models to human physiology. unmc.edu
Influence on Endogenous Metabolic Pathways Beyond Direct Detoxification (e.g., membrane interactions, signaling roles at a molecular level)
While the glucuronidation of cholic acid to form this compound (CA-AG) is a primary detoxification pathway, this metabolite also exerts influence on various endogenous metabolic processes that extend beyond simple elimination. These effects are mediated through its interactions with cellular membranes and its role in molecular signaling pathways.
The dual nature of CA-AG, possessing both a hydrophobic steroidal core and a hydrophilic glucuronic acid moiety, dictates its interaction with biological membranes. cymitquimica.com This amphipathic character influences its solubility and how it is transported across cellular barriers. cymitquimica.com Unlike its parent compound, cholic acid, the increased polarity and ionized state of CA-AG at physiological pH generally restricts its ability to passively diffuse across cell membranes. osti.gov Consequently, its movement into and out of cells, such as hepatocytes, is dependent on carrier-mediated transport systems. nih.gov This transporter-mediated disposition can lead to significant concentration gradients between different compartments like the blood, the inside of liver cells (hepatocytes), and bile. nih.gov
At the molecular level, acyl glucuronides, including CA-AG, are not always inert. They are recognized as a class of electrophilic metabolites capable of reacting with cellular components. nih.govresearchgate.net This reactivity can lead to the covalent modification of endogenous proteins, a process that can alter protein function and potentially trigger downstream cellular responses. nih.govresearchgate.net For instance, studies on other acyl glucuronides have shown that they can covalently bind to and modify the activity of various proteins, including enzymes and transporters located in the endoplasmic reticulum and canalicular membrane of hepatocytes. nih.govmdpi.com While direct evidence for CA-AG specifically modifying a wide array of proteins is still an area of active research, the chemical properties inherent to its acyl glucuronide structure suggest this potential.
Furthermore, bile acids and their metabolites are increasingly recognized as signaling molecules that regulate their own synthesis and transport, as well as influence broader metabolic pathways related to lipids and glucose. frontiersin.orgnih.gov While the parent bile acids like cholic acid are well-known ligands for nuclear receptors such as the farnesoid X receptor (FXR), the signaling roles of their glucuronidated metabolites are less defined. However, the formation of CA-AG alters the pool of available cholic acid, which can indirectly affect FXR signaling. frontiersin.org Some studies on other acyl glucuronides have demonstrated that these metabolites can retain biological activity, sometimes comparable to the parent compound. osti.gov For example, certain acyl glucuronide conjugates have been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. osti.gov This suggests that CA-AG could potentially interact with cellular signaling pathways, although specific targets and the physiological relevance of such interactions require further investigation.
The interaction of acyl glucuronides with transport proteins is a critical aspect of their influence on cellular function. nih.gov The transport of these metabolites across the sinusoidal and canalicular membranes of hepatocytes is mediated by specific organic anion transporters. nih.govoup.com Any alteration in the activity of these transporters, whether through genetic variation, disease, or drug interactions, can significantly impact the intracellular and systemic concentrations of CA-AG, thereby influencing its potential to interact with other metabolic pathways. nih.gov
Future Research Directions and Methodological Advancements
Elucidation of Specific UGT Isoform Roles and Regulatory Networks for Cholic Acid Acyl Glucuronide
A primary area of future investigation is the precise identification and characterization of the UDP-glucuronosyltransferase (UGT) isoforms responsible for the formation of this compound. While it is known that the UGT1A and UGT2B families are involved in bile acid glucuronidation, the specific contributions of each isoform to cholic acid conjugation remain to be fully elucidated. nih.govmdpi.com Research has identified UGT1A3 as a major enzyme in the formation of another bile acid acyl glucuronide, chenodeoxycholic acid-24-glucuronide, suggesting a potential role for this isoform in cholic acid metabolism as well. researchgate.net
Future studies will likely focus on:
Isoform-Specific Kinetics: Determining the enzymatic affinity and reaction rates of a wider range of UGT isoforms for cholic acid. This will help to pinpoint the primary enzymes involved under different physiological conditions.
Regulatory Network Mapping: Investigating how the expression and activity of these UGTs are controlled. This includes exploring the influence of nuclear receptors like PPARα, which are known to regulate UGT enzymes involved in bile acid metabolism. nih.gov Understanding these regulatory networks is crucial, as they can be targeted for therapeutic intervention in cholestatic liver diseases. nih.govmdpi.com
Genetic Polymorphisms: Examining the impact of genetic variations in UGT genes on an individual's capacity to form this compound. mdpi.com Such studies could explain inter-individual differences in bile acid metabolism and susceptibility to related diseases.
Table 1: UGT Isoforms Implicated in Bile Acid Glucuronidation This table summarizes UGT isoforms known to be involved in the glucuronidation of various bile acids, highlighting potential candidates for future research on this compound.
| UGT Isoform | Known Bile Acid Substrates/Involvement | Reference |
|---|---|---|
| UGT1A3 | Chenodeoxycholic acid, Cholic acid | researchgate.netnih.gov |
| UGT1A4 | Chenodeoxycholic acid, Lithocholic acid | mdpi.comnih.gov |
| UGT2B4 | Hyodeoxycholic acid, Chenodeoxycholic acid | nih.govthe-innovation.org |
| UGT2B7 | Hyodeoxycholic acid, Arachidonic acid | nih.govmdpi.com |
Advanced Methodologies for Real-time Monitoring of this compound Transformations
The inherent instability of acyl glucuronides presents a significant analytical challenge. currentseparations.com Future research will benefit immensely from the development of advanced methodologies for the real-time monitoring of this compound's formation, hydrolysis, and acyl migration.
Key advancements are expected in:
High-Resolution Mass Spectrometry: Techniques like UPLC-TWIMS-TOF-MS (Ultra-Performance Liquid Chromatography coupled to Traveling-Wave Ion Mobility Separation and Time-of-Flight Mass Spectrometry) offer enhanced separation and identification of metabolites. frontiersin.org This allows for the discrimination of isomers based on their collisional cross-section, which is crucial for studying acyl migration. lcms.cz
Cyclic Ion Mobility Spectrometry (cIM): This technology provides an alternative to traditional liquid chromatography for real-time monitoring of transacylation reactions. lcms.cz By allowing for automated incubation and sampling, cIM can rapidly provide kinetic data on the disappearance of the initial 1-β-O-acyl isomer and the appearance of other isomers. lcms.cz
In Situ and In Vivo Imaging: The development of novel probes and imaging techniques could one day allow for the visualization and quantification of this compound dynamics directly within living cells or organisms. This would provide unprecedented insights into its subcellular localization and trafficking.
Table 2: Comparison of Advanced Analytical Methodologies This table outlines the strengths of emerging analytical techniques for studying acyl glucuronide transformations.
| Methodology | Key Advantage | Application to this compound Research | Reference |
|---|---|---|---|
| UPLC-TWIMS-TOF-MS | Separation of isomers based on shape (collisional cross section). | Distinguishing between the different acyl-migrated isomers of this compound. | frontiersin.org |
| Cyclic Ion Mobility Spectrometry (cIM) | Real-time monitoring of rapid reactions without LC separation. | Studying the kinetics of acyl migration from the 1-β-O form to other positions. | lcms.cz |
| Chemical Isotope Labeling | Comprehensive and confident profiling of glucuronide metabolites. | Global profiling of glucuronide metabolites in biological samples to understand their physiological and pathological roles. | acs.org |
Integrated Omics Approaches for Comprehensive Understanding of this compound Interactions
A systems-level understanding of this compound requires the integration of multiple "omics" platforms. nih.gov By combining metabolomics with genomics, transcriptomics, and proteomics, researchers can build a more complete picture of the molecular networks influenced by this metabolite. mdpi.com
Future research will focus on:
Metabolomics-Driven Insights: Untargeted metabolomic screening can identify changes in the levels of this compound and other related bile acids in response to various stimuli or in disease states. frontiersin.org
Multi-Omics Integration: Correlating changes in the metabolome with gene expression (transcriptomics) and protein levels (proteomics) can reveal the upstream regulatory pathways and downstream functional consequences of altered this compound levels. mdpi.com For example, this approach could elucidate how changes in gut microbiota (analyzed via metagenomics) affect bile acid profiles, including glucuronidated forms, and host metabolism. d-nb.info
Network Biology: Constructing comprehensive metabolic networks will help to visualize and analyze the complex interactions between this compound and other cellular components, leading to the identification of novel feedback loops and signaling pathways. nih.gov
Development of Predictive Models for Acyl Glucuronide Reactivity and Disposition
Developing computational models to predict the reactivity and disposition of acyl glucuronides is a major goal for the pharmaceutical industry and will be highly beneficial for understanding endogenous compounds like this compound. currentseparations.com These models can help to assess the potential for acyl migration and covalent protein binding, which are linked to toxicity. digitellinc.comnih.gov
Future directions in this area include:
Quantitative Structure-Property Relationship (QSPR) Models: These models aim to predict properties like the degradation half-life of acyl glucuronides based on their molecular features. nih.gov For instance, factors like the number of quaternary carbons, ring complexity, and dipole moment have been identified as important predictors. nih.gov
Density Functional Theory (DFT) Modeling: This quantum mechanical modeling approach can be used to calculate the activation energy of the transacylation reaction, which has shown a strong correlation with the observed degradation rate of acyl glucuronides. digitellinc.comrsc.org
Kinetic Modeling: Detailed kinetic models of transacylation and hydrolysis reactions can help to understand the differences in reactivity between various acyl glucuronides. digitellinc.com These models can find applications in predicting the behavior of metabolites like this compound.
Exploration of Novel Biochemical Pathways Involving this compound
While glucuronidation is primarily seen as a detoxification pathway, there is growing evidence that glucuronide conjugates themselves can have biological activity or participate in novel biochemical pathways. acs.org A significant future research direction will be to explore whether this compound is simply an inert end-product or if it has unrecognized functions.
Areas for exploration include:
Signaling Roles: Investigating whether this compound can interact with and modulate the activity of cellular receptors or signaling proteins. For example, the glucuronidation of another primary bile acid, chenodeoxycholic acid, has been shown to reduce its ability to activate the farnesoid X-receptor (FXR), a key regulator of bile acid homeostasis. researchgate.netbiorxiv.org
Interaction with Other Metabolic Pathways: Exploring potential links between cholic acid glucuronidation and other metabolic processes, such as lipid or glucose metabolism.
Discovery of Novel Conjugates: While glucuronides are common, other conjugates, such as acyl galactosides of cholic acid, have also been identified. researchgate.net Future research may uncover other novel modifications of cholic acid and determine their biological significance.
Q & A
Q. What analytical methods are recommended for quantifying cholic acid acyl glucuronide (CAAG) in biological samples, and how do researchers address its instability during analysis?
Answer: Quantification of CAAG requires liquid chromatography-mass spectrometry (LC-MS) due to its high sensitivity and specificity. Key methodological considerations include:
- Sample stabilization : Immediate acidification (pH 4–5) and storage at -80°C to minimize hydrolysis and acyl migration .
- Inhibition of degradation : Addition of saccharic acid 1,4-lactone (a β-glucuronidase inhibitor) and alamethicin to permeabilize microsomal membranes during in vitro incubations .
- Chromatographic separation : Use of reverse-phase columns (e.g., C18) with acidic mobile phases to resolve positional isomers formed via acyl migration .
Q. What structural features of CAAG influence its interaction with transporters like OATP1B1?
Answer: The hydroxylation pattern and substituents on the bile acid backbone dictate binding affinity. Evidence from inhibition studies shows:
- Hydroxyl groups : Fewer hydroxyl groups (e.g., lithocholic acid, 1 hydroxyl group) correlate with stronger inhibition (Ki = 1.2 μM) compared to cholic acid (3 hydroxyl groups, Ki = 25.0 μM) .
- Polar groups : Charged sulfonate groups (e.g., taurocholic acid) enhance binding (Ki = 11.4 μM) compared to neutral glycocholic acid (Ki = 22.2 μM) .
- C17 side chain : Chain length modifications (e.g., glycocholic acid vs. cholic acid) have minimal impact on activity, suggesting flexibility in this region .
Q. Are there gender differences in serum concentrations of CAAG, and how are these differences analyzed?
Answer: Gender-specific variations in CAAG levels are observed due to hormonal regulation of bile acid metabolism. Methodological approaches include:
- Population studies : Use of Wilcoxon/Mann-Whitney tests to compare median serum concentrations between sexes, with corrections for covariates like age and BMI .
- Metabolic ratios : Calculation of glucuronide-to-unconjugated bile acid ratios (e.g., CA-G/CA) to assess conjugation efficiency .
Advanced Research Questions
Q. How can kinetic modeling predict CAAG’s degradation pathways and reactivity?
Answer: Degradation kinetics (transacylation, hydrolysis) are modeled using:
- Density Functional Theory (DFT) : To calculate activation energies for transacylation steps (e.g., 1-β → 2-β isomerization) and correlate with experimental half-lives .
- GEPASI simulations : Multi-compartmental modeling of reversible acyl migration and hydrolysis rates under physiological pH (7.4) and temperature (37°C) .
- Aglycone effects : Bulky substituents (e.g., methyl groups) slow degradation; for example, α,α′-dimethyl phenylacetic acid glucuronide degrades 2–3× slower than unsubstituted analogs .
Q. What experimental strategies link CAAG’s chemical stability to drug-induced liver injury (DILI)?
Answer: Risk assessment involves:
- Relative half-life (t₁/₂) : Calculated by monitoring 1-β-O-acyl glucuronide disappearance. Short t₁/₂ (<1.5 hrs) correlates with higher DILI risk due to increased protein adduct formation .
- Acyl-CoA conjugates : Detection via high-resolution MS in HepaRG cell models, as CoA thioesters are reactive intermediates in mitochondrial toxicity .
- Daily dose adjustment : High-dose drugs (e.g., >100 mg/day) with unstable CAAG metabolites pose greater toxicity risks .
Q. How are 3D-QSAR models (e.g., CoMFA) applied to optimize CAAG’s interactions with nuclear receptors or transporters?
Answer: Comparative Molecular Field Analysis (CoMFA) involves:
- Training sets : 21 competitive inhibitors of OATP1B1 with measured Ki values (0.2–29.7 μM) .
- Steric/electrostatic fields : Alignment of bile acid structures to identify regions where bulky groups (negative steric effects) or electronegative moieties (positive electrostatic effects) enhance binding .
- Validation : Leave-one-out cross-validation (q² > 0.5) and external test sets to ensure predictive power .
Q. What in vitro systems best recapitulate CAAG’s metabolic fate in vivo?
Answer:
- Human hepatocytes or HepaRG cells : For studying glucuronidation (UGT1A3/UGT2B7), CoA conjugation, and mitochondrial toxicity .
- Microsomal incubations : Supplemented with UDPGA (5 mM) and MgCl₂ (4.9 mM) to assess intrinsic clearance .
- Bile duct-cannulated models : To monitor biliary excretion and hydrolysis of CAAG in bile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
